molecular formula C17H21N3O2 B6775368 N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide

Cat. No.: B6775368
M. Wt: 299.37 g/mol
InChI Key: ZRIHHFIUQFFRSS-UHFFFAOYSA-N
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Description

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[34]octane-5-carboxamide is a complex organic compound that features a quinoline moiety fused with a spirocyclic structure

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15-6-4-12-3-5-13(11-14(12)19-15)18-16(22)20-10-2-9-17(20)7-1-8-17/h3,5,11H,1-2,4,6-10H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIHHFIUQFFRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2C(=O)NC3=CC4=C(CCC(=O)N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the spirocyclic structure. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with an appropriate spirocyclic precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential use as an anti-inflammatory and antimicrobial agent.

    Biological Research: It serves as a tool compound to study the biological pathways involving quinoline derivatives.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the spirocyclic structure may enhance the compound’s binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.

    Spirocyclic Compounds: Spirooxindoles and spirocyclic lactams are structurally similar but have different pharmacological profiles.

Uniqueness

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-5-azaspiro[3.4]octane-5-carboxamide is unique due to its combination of a quinoline moiety with a spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

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